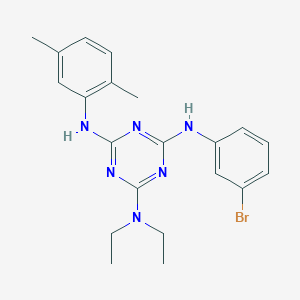![molecular formula C19H24N2O3S B3827217 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B3827217.png)
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine
Overview
Description
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine, also known as MPTM, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. MPTM is a morpholine derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is often observed in cancer cells. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor effects, 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine is its relatively simple synthesis method, which makes it a cost-effective compound for lab experiments. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine also has good solubility in water and organic solvents, which makes it easy to work with in the lab. However, one of the limitations of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine is its relatively low potency compared to other anti-cancer drugs. This means that higher concentrations of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine may be required to achieve the desired effects, which can be a limitation in some experiments.
Future Directions
There are several future directions for research on 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine. One area of research could be the development of more potent derivatives of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine that have stronger anti-tumor effects. Another area of research could be the investigation of the mechanism of action of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine in more detail, which could lead to the development of more targeted anti-cancer drugs. Finally, the potential applications of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, could be explored further.
Scientific Research Applications
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has shown potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has anti-tumor effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-18(25-13-20-14)7-8-19(22)21-9-10-24-17(12-21)11-15-3-5-16(23-2)6-4-15/h3-6,13,17H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNGQNVBXLJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-4-methoxy-1-(2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B3827136.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B3827145.png)
![3'-[(3,5-dimethylisoxazol-4-yl)methyl]-5'-phenyl-1-propyl-1H,3'H-2,4'-biimidazole](/img/structure/B3827147.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B3827153.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3827157.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B3827166.png)
![ethyl (4-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B3827172.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(5-methyl-2-furyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B3827193.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B3827201.png)

![1,3-benzodioxole-5-carbaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3827230.png)

![2-[(4-(4-morpholinyl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B3827233.png)